1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea
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Overview
Description
1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea is an organic compound that belongs to the class of ureas. This compound features a carbazole moiety linked to a tolyl group through a urea linkage. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Carbazole Intermediate: The carbazole intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Methylation: The carbazole intermediate is then methylated at the 6-position using methylating agents such as methyl iodide or dimethyl sulfate.
Urea Formation: The methylated carbazole is reacted with p-tolyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole or tolyl moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide), and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: Carbazole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study protein-ligand interactions and cellular pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, leading to therapeutic benefits.
Materials Science: In electronic applications, the compound’s mechanism of action involves its ability to transport charge or emit light when subjected to an electric field.
Comparison with Similar Compounds
Similar Compounds
1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea is unique due to its specific substitution pattern, which may confer distinct biological or physical properties compared to its analogs. The presence of the para-tolyl group can influence the compound’s reactivity, solubility, and interaction with molecular targets.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-14-6-9-16(10-7-14)23-21(25)22-13-15-8-11-20-18(12-15)17-4-2-3-5-19(17)24-20/h6-12,24H,2-5,13H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTBQDBFRTYLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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